molecular formula C11H9NS B346652 4-[2-(2-Thienyl)ethenyl]pyridine

4-[2-(2-Thienyl)ethenyl]pyridine

Cat. No.: B346652
M. Wt: 187.26g/mol
InChI Key: JADQXNQBEASRFB-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Thienyl)ethenyl]pyridine (CAS 66417-75-2) is an organic compound with the molecular formula C11H9NS and a molecular weight of 187.26 g/mol . This molecule features a pyridine ring connected to a thiophene ring via an ethenyl bridge, forming a conjugated system. Such styrene-like structures combining pyridine and thiophene heterocycles are valuable scaffolds in medicinal and materials chemistry research . Heterocyclic compounds containing pyridine and thiophene moieties are frequently explored for their diverse biological activities. Pyridine derivatives, especially when fused with other heterocycles like thiophene, are associated with a broad spectrum of pharmacological properties, including documented antimicrobial and antiviral activities . Furthermore, di-2-thienyl ketone derivatives and related structures have been investigated for their significant antioxidant potential, with studies suggesting their ability to protect cells from free radical damage . The specific structure of this compound makes it a potential intermediate for synthesizing more complex fused heterocyclic systems or for use in the development of functional materials. This product is intended for research and development purposes in a laboratory setting. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NS

Molecular Weight

187.26g/mol

IUPAC Name

4-[(E)-2-thiophen-2-ylethenyl]pyridine

InChI

InChI=1S/C11H9NS/c1-2-11(13-9-1)4-3-10-5-7-12-8-6-10/h1-9H/b4-3+

InChI Key

JADQXNQBEASRFB-ONEGZZNKSA-N

SMILES

C1=CSC(=C1)C=CC2=CC=NC=C2

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC=NC=C2

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=NC=C2

Origin of Product

United States

Spectroscopic Characterization and Elucidation of 4 2 2 Thienyl Ethenyl Pyridine

Vibrational Spectroscopy

Vibrational spectroscopy provides insights into the bonding and functional groups present in a molecule by probing its vibrational energy levels.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and structural features of 4-[2-(2-Thienyl)ethenyl]pyridine. The FTIR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational modes of its constituent bonds. For this compound, the spectrum is a composite of the vibrations of the pyridine (B92270) ring, the thiophene (B33073) ring, and the ethenyl linkage.

The aromatic C-H stretching vibrations of both the pyridine and thiophene rings are expected to appear above 3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations within the heteroaromatic rings typically occur in the 1600-1400 cm⁻¹ region. researchgate.net The trans-ethenyl group gives rise to a characteristic C=C stretching vibration around 1650-1600 cm⁻¹ and a strong out-of-plane C-H bending vibration in the 980-960 cm⁻¹ range, which is indicative of the trans configuration. The C-S stretching vibration of the thiophene ring is generally observed in the 800-600 cm⁻¹ region. researchgate.net

A detailed assignment of the principal FTIR absorption bands for this compound is presented in the table below, based on established group frequencies and data from related compounds. researchgate.netscribd.com

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3050Aromatic C-H Stretch (Pyridine & Thiophene)
~1640C=C Stretch (Ethenyl)
~1590C=C/C=N Ring Stretch (Pyridine)
~1480C=C Ring Stretch (Thiophene)
~1410In-plane C-H Bend
~970Out-of-plane C-H Bend (trans-Ethenyl)
~820C-H Out-of-plane Bending (Pyridine)
~710C-S Stretch (Thiophene)

Raman spectroscopy, a complementary technique to FTIR, provides information on the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. ethz.ch For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the C=C and C-S bonds, which often yield strong Raman signals. researchgate.net

The Raman spectrum is expected to be dominated by bands arising from the stretching vibrations of the aromatic rings and the ethenyl bridge. The symmetric breathing modes of the pyridine and thiophene rings typically give rise to intense Raman bands. researchgate.net The C=C stretching vibration of the ethenyl group is also a strong Raman scatterer. The positions of the Raman bands are sensitive to the molecular conformation and electronic structure. researchgate.net

Key Raman shifts for this compound are summarized in the following table, with assignments based on data for similar compounds. ethz.chresearchgate.net

Raman Shift (cm⁻¹) Vibrational Mode Assignment
~1640C=C Stretch (Ethenyl)
~1595C=C/C=N Ring Stretch (Pyridine)
~1485C=C Ring Stretch (Thiophene)
~1220In-plane C-H Bend
~1000Ring Breathing Mode (Pyridine)
~690C-S-C Deformation (Thiophene)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine ring, the thiophene ring, and the ethenyl bridge.

The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the electronegative nitrogen atom. rsc.org The protons of the thiophene ring are also found in the aromatic region (δ 7.0-7.5 ppm). The ethenyl protons will appear as doublets, with a large coupling constant characteristic of a trans configuration (typically >15 Hz). libretexts.org The chemical shifts and coupling constants provide valuable information for assigning each proton to its specific position in the molecule.

The expected ¹H NMR chemical shifts and multiplicities for this compound in a deuterated solvent like CDCl₃ are tabulated below. ekb.egscirp.org

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-2, H-6~8.5Doublet~6.0
Pyridine H-3, H-5~7.3Doublet~6.0
Ethenyl H-α~7.1Doublet~16.0
Ethenyl H-β~7.4Doublet~16.0
Thiophene H-5'~7.2Doublet~5.0
Thiophene H-3'~7.0Doublet~3.5
Thiophene H-4'~7.1Doublet of Doublets~5.0, ~3.5

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their chemical environment, including hybridization and proximity to electronegative atoms. libretexts.org

The carbons of the pyridine ring will resonate in the aromatic region, with the carbons adjacent to the nitrogen (C-2 and C-6) appearing further downfield. researchgate.net The thiophene and ethenyl carbons also appear in the sp² region (δ 110-150 ppm). bhu.ac.in The quaternary carbons will generally show weaker signals compared to the protonated carbons.

The anticipated ¹³C NMR chemical shifts for this compound are presented in the table below. rsc.orgrsc.org

Carbon Expected Chemical Shift (δ, ppm)
Pyridine C-2, C-6~150
Pyridine C-4~145
Pyridine C-3, C-5~121
Ethenyl C-α~128
Ethenyl C-β~130
Thiophene C-2'~142
Thiophene C-5'~128
Thiophene C-3'~126
Thiophene C-4'~127

Advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. pressbooks.pub A DEPT experiment consists of several spectra that provide this information.

A standard DEPT-135 experiment for this compound would show all CH carbons as positive signals, while CH₂ carbons would appear as negative signals. Since this molecule contains no CH₃ or CH₂ groups, the DEPT-135 spectrum would only exhibit positive signals for the CH carbons of the pyridine and thiophene rings, as well as the ethenyl bridge. A DEPT-90 spectrum would exclusively show the signals of the CH carbons. pressbooks.pub Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra. researchgate.net This information, combined with the standard ¹³C NMR spectrum, allows for the definitive assignment of all carbon signals in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. pg.edu.pl In the analysis of pyridine derivatives, mass spectrometry helps to confirm the molecular structure by identifying the molecular ion peak. mdpi.com For compounds containing elements like sulfur, the isotopic pattern in the mass spectrum can provide further confirmation of the elemental composition. pg.edu.pl

While specific mass spectrometry data for this compound is not detailed in the provided search results, the general application of this technique is crucial for its characterization. The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₁H₉NS. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further validating the molecular formula.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The wavelengths of maximum absorption (λmax) are indicative of the energy gaps between these states.

The electronic absorption spectrum of this compound is characterized by bands that are influenced by solvent polarity. psu.edu Studies on related thienylethenylpyridines show that the bands of the 4-isomer exhibit a red shift (bathochromic shift) in polar solvents. psu.edu This phenomenon suggests a significant charge-transfer (CT) character in the excited state. psu.edu The electronic interaction between the pyridine and thiophene rings through the ethenyl bridge is extensive, leading to a spectrum that is distinct from the simple sum of its constituent parts. psu.edu

The absorption spectra of similar compounds, such as those with a central pyridine or thiophene ring, show that replacing a π-deficient pyridine unit with a π-rich thiophene ring can lead to a red shift in the absorption maximum due to an increased degree of conjugation. nih.gov For instance, a related compound, DMA-QP, which has a central pyridine ring, shows an absorption maximum around 370 nm. nih.gov In contrast, its analogue with a central thiophene ring, DMA-QT, displays a more structured spectrum with a bathochromic shoulder. nih.gov

The table below summarizes typical UV-Vis absorption data for related pyridine and thiophene-containing compounds, illustrating the influence of structure and solvent on the absorption maxima.

Compound/SystemSolventλmax (nm)Reference
This compoundPolar SolventsRed-shifted bands psu.edu
This compoundNon-polar SolventsBlue-shifted vs. polar psu.edu
PyridineAcidic Mobile Phase202, 254 sielc.com
DMA-QP-~370 nih.gov
DMA-QT-Red-shifted vs. DMA-QP nih.gov
1H-Pyridine Derivative (5a)Dichloromethane (B109758)274, 321, 428 beilstein-journals.org
Thienyl-substituted α-pyroneDichloromethaneRed-shifted vs. phenyl beilstein-journals.org

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides information about the excited state properties, including the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process.

The fluorescence properties of this compound and related compounds are of interest for their potential applications in materials science. diva-portal.org The emission behavior is often sensitive to the solvent environment. For example, in a series of functionalized pyridine derivatives, the emission bands showed more significant shifts than the absorption bands when the solvent polarity was varied, indicating that the excited states are more polar than the ground states. acs.org

Studies on similar structures, such as bis[(dimethylamino)styryl]benzene derivatives with a central thiophene ring (DMA-QT), have shown high fluorescence quantum yields (ΦF ~ 0.5). nih.gov The emission of this thiophene-based compound was found to be relatively insensitive to solvent polarity and proticity. nih.gov This stability is attributed to the reduced tendency of the sulfur atom to form hydrogen bonds with solvent molecules compared to nitrogen or oxygen. nih.gov

The fluorescence of some pyridine derivatives can also be observed in the solid state. beilstein-journals.orgacs.org For instance, certain 1H-pyridine derivatives exhibit fluorescence in both solution and solid form. beilstein-journals.org Some thienyl-containing pyridine compounds have been investigated for their aggregation-induced emission (AIE) properties, where fluorescence intensity increases in aggregated states. researchgate.net

The following table presents fluorescence data for related compounds, highlighting the influence of molecular structure on their emissive properties.

Compound/SystemSolvent/StateEmission λmax (nm)Quantum Yield (ΦF)Reference
DMA-QTVarious Solvents-~0.5 nih.gov
1H-Pyridine Derivative (5a)Dichloromethane5650.01 beilstein-journals.org
Dimethylamino-substituted α-pyronesSolution-Up to 0.99 beilstein-journals.org
Dimethylamino-substituted α-pyronesSolid State-~0.11 beilstein-journals.org

Advanced Structural Analysis and Conformational Studies of 4 2 2 Thienyl Ethenyl Pyridine

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement of a compound in its solid state. While a specific crystallographic study for 4-[2-(2-Thienyl)ethenyl]pyridine is not widely documented, analysis of closely related structures provides significant insights into its expected molecular geometry and crystal packing. nih.gov Studies on thienylpyridines and their derivatives form the basis of this understanding. nih.govbohrium.com

In the solid state, the molecule is expected to adopt a largely planar conformation to maximize π-conjugation across the pyridine (B92270) ring, the ethenyl bridge, and the thiophene (B33073) ring. The molecule typically crystallizes in the trans or E-configuration with respect to the C=C double bond, as this is the thermodynamically more stable isomer. researchgate.net

Analysis of analogous compounds supports this. For instance, the crystal structure of a co-crystal containing the isomer 4-((E)-2-(pyridin-2-yl)ethenyl)pyridine shows an almost planar structure. nih.gov Similarly, studies on other stilbene-like pyridine derivatives reveal small dihedral angles between the aromatic rings. In two related compounds, the pyridine ring makes dihedral angles of 9.86 (12)° and 11.2 (3)° with the adjacent benzene (B151609) ring, indicating a high degree of planarity. nih.gov This near-coplanarity is a common feature, facilitating electronic communication between the heterocyclic systems.

Table 1: Selected Torsion and Dihedral Angles in Related Pyridine Derivatives

Compound Torsion/Dihedral Angle Value (°)
4-((E)-2-(pyridin-2-yl)ethenyl)pyridine C10—C11—C12—N2 Torsion Angle -4.2 (3)
4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium Dihedral angle between pyridine and benzene rings 9.86 (12)
4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ⁵-pyridin-1-ylium Dihedral angle between pyridine and benzene rings 11.2 (3)

Data sourced from closely related structures to infer the geometry of this compound. nih.govnih.gov

Hirshfeld Surface Analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comrsc.org This method maps the distances from the molecule's surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. These distances are often normalized (dₙₒᵣₘ) to highlight regions of close contact. iucr.org The analysis generates a unique two-dimensional "fingerprint plot" (a histogram of dₑ vs. dᵢ), which decomposes the interactions into contributions from different atom pairs (e.g., H···H, C···H, O···H). mdpi.comiucr.org For related thieno[2,3-d]pyrimidine (B153573) derivatives, Hirshfeld analysis has shown that H···H, H···O/O···H, H···N/N···H, and H···C/C···H contacts are the most significant contributors to crystal packing. mdpi.comrsc.org This technique confirms the presence and relative importance of various weak intermolecular forces that stabilize the three-dimensional supramolecular architecture. rsc.org

Conformational Isomerism and Dynamics

Beyond the rigid structure observed in a crystal, molecules in solution or the gas phase can exhibit conformational isomerism due to rotation around single bonds.

Conformational isomers, or conformers, can arise from the rotation of the pyridine and thiophene rings around the quasi-single bonds connecting them to the ethenyl carbons. psu.edu The relative energies of these different conformers can be mapped onto a potential energy surface or landscape, which shows the stable conformations (energy minima) and the energy barriers (transition states) between them. researchgate.netcore.ac.uk

These energy landscapes are typically explored using computational chemistry methods. core.ac.uk The key parameters are the torsional angles (dihedral angles) that define the orientation of the rings relative to the vinyl group. For a molecule like this compound, the two main torsional angles would be C(pyridyl)-C(pyridyl)-C(vinyl)-C(vinyl) and C(thienyl)-C(thienyl)-C(vinyl)-C(vinyl). By systematically changing these angles and calculating the corresponding energy, a multi-dimensional energy landscape can be constructed, revealing the most favorable conformations and the pathways for interconversion. researchgate.net

Cis-trans isomerism involves the arrangement of substituents around the rigid C=C double bond. libretexts.org The conversion between the cis and trans isomers requires a significant amount of energy to break the π-bond component of the double bond, allowing rotation to occur. This process typically proceeds through a transition state where the p-orbitals are twisted 90° relative to each other. nih.gov

For thienylethenylpyridines, molecular orbital calculations have indicated that the cis-trans isomerization is energetically unfavorable. psu.edu This suggests a high energy barrier for rotation around the ethylenic double bond, meaning the trans isomer is significantly more stable and does not readily convert to the cis form under normal conditions. psu.edu For comparison, the isomerization energy for a similar system, 4,4'-azopyridine, was calculated to be 41.8 kJ mol⁻¹. nsf.gov While the exact energy barrier for this compound is not specified, the qualitative assessment points to a high degree of configurational stability in the trans form. psu.edu

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-((E)-2-(pyridin-2-yl)ethenyl)pyridine
4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium
4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ⁵-pyridin-1-ylium
4,4'-azopyridine

Computational Chemistry and Theoretical Investigations of 4 2 2 Thienyl Ethenyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of molecules like 4-[2-(2-Thienyl)ethenyl]pyridine. These methods, ranging from ab initio to semi-empirical, provide a theoretical framework to analyze molecular structure and behavior at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating inorganic complexes and organic molecules due to its balance of accuracy and computational cost. core.ac.uk The B3LYP functional is a commonly used hybrid functional in DFT calculations for pyridine (B92270) derivatives. nih.govrsc.org

DFT calculations, often paired with basis sets like 6-31G(d,p), are employed to optimize the molecular structure of pyridine derivatives. nih.gov This process determines the most stable three-dimensional arrangement of the atoms in the molecule. For more complex systems, such as those involving heavy elements, effective core potential basis sets like LANL2DZ are utilized. researchgate.net The choice of functional and basis set is critical and can influence the accuracy of the results. researchgate.net For instance, studies on similar heterocyclic systems have utilized the B3LYP/6-311++G(d,p) level of theory for geometry optimization and vibrational frequency calculations. researchgate.net

Hartree-Fock (HF) and Semi-Empirical Methods (e.g., AM1, PM3, CNDO/2, PPP-SCF MO, EHMO)

Before the widespread adoption of DFT, Hartree-Fock (HF) and various semi-empirical methods were the primary computational tools. wikipedia.org Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations, making them suitable for large molecules. wikipedia.orgiastate.edu

Common semi-empirical methods include:

AM1 (Austin Model 1) and PM3 (Parametric Model number 3) , which are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.debinghamton.edu These methods are parameterized to reproduce experimental data like heats of formation. uni-muenchen.de

Older methods like CNDO/2 (Complete Neglect of Differential Overlap) and INDO (Intermediate Neglect of Differential Overlap) , developed by John Pople, aimed to reproduce ab initio results. iastate.eduuomustansiriyah.edu.iq

For π-electron systems, the Pariser-Parr-Pople (PPP) method and Hückel Molecular Orbital (HMO) theory have been used. wikipedia.orgnih.gov

The Extended Hückel Method (EHMO) treats all valence electrons. uomustansiriyah.edu.iq

Studies on isomeric thienylpyridines have utilized EHMO, CNDO/2, and PPP-SCF MO methods to predict properties like stable molecular conformations. binghamton.edu These earlier methods predicted non-planar structures for thienylpyridines with significant torsional angles. binghamton.edu

Basis Set Selection and Computational Optimization

The selection of a basis set is a crucial aspect of quantum chemical calculations, as it defines the set of functions used to build the molecular orbitals. The choice can significantly impact the accuracy of the results. wikipedia.org Basis sets are available in various sizes and types, such as Pople-style (e.g., 6-31G*), Dunning's correlation-consistent (e.g., cc-pVTZ), and Jensen's polarization-consistent (pcseg-n) sets. researchgate.netstackexchange.com

For DFT calculations, basis sets like the Karlsruhe sets are popular for gas-phase systems. stackexchange.com The optimization of a basis set for a specific material can lead to more accurate results and improved computational efficiency. arxiv.org The process of geometry optimization involves finding the minimum energy conformation of the molecule using the chosen theoretical method and basis set. binghamton.edu For example, in studies of pyridine derivatives, the 6-311++G(d,p) basis set has been used for this purpose. researchgate.net

Electronic Structure Analysis

The analysis of the electronic structure provides deep insights into the chemical reactivity and properties of a molecule.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are key to understanding a molecule's reactivity. researchgate.net The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wuxiapptec.com A smaller gap generally indicates higher chemical reactivity and is associated with the energy required for electronic excitation. science.govnih.gov The HOMO-LUMO gap can be calculated using various computational methods, including DFT with functionals like B3LYP. rsc.orgresearchgate.net For example, the HOMO-LUMO energy gaps for a series of thieno pyridine dyes have been investigated to assess their potential as light-harvesting materials. mdpi.com

Calculated HOMO and LUMO Energies and Energy Gaps for Related Compounds
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method
DTMR1-5.698-3.3922.306MPW1PW91/6-31G(d,p) nih.gov
P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine)--4.3508DFT/B3LYP/6-311G(d,p) rsc.org
P6 (2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine)--4.4471DFT/B3LYP/6-311G(d,p) rsc.org
P7 (2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine)--4.4852DFT/B3LYP/6-311G(d,p) rsc.org

Charge Distribution Analysis (e.g., Mulliken, Natural Population Analysis)

Understanding the distribution of electronic charge within a molecule is fundamental to explaining its reactivity and intermolecular interactions. Methods like Mulliken population analysis and Natural Population Analysis (NPA) are used to estimate partial atomic charges. wikipedia.org

Mulliken population analysis, developed by Robert S. Mulliken, partitions the total electron population among the atoms in a molecule. wikipedia.org However, it is known to be highly sensitive to the choice of basis set. wikipedia.org Natural Bond Orbital (NBO) analysis provides an alternative, often considered more robust, method for studying charge distribution and intramolecular interactions, such as charge transfer. wu.ac.th

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This analysis provides a quantitative picture of intramolecular and intermolecular interactions, charge distribution, and the delocalization of electron density. taylorandfrancis.com

For a molecule like this compound, NBO analysis would elucidate the nature of the π-conjugated system that extends across the pyridine ring, the ethenyl bridge, and the thiophene (B33073) ring. Key interactions would include the delocalization of π-electrons from the electron-rich thiophene ring towards the electron-accepting pyridine ring. The analysis quantifies the stabilization energies arising from these charge-transfer interactions.

In studies of similar conjugated systems containing thiophene and pyridine rings, NBO analysis has been used to identify significant hyperconjugative interactions. For instance, electron donation from the lone pairs of the thiophene sulfur atom to neighboring antibonding orbitals (e.g., LP(S) → σ(C-C)) contributes significantly to molecular stability. taylorandfrancis.com A hypothetical NBO analysis for this compound would likely reveal strong π → π and LP(N) → π* interactions, confirming the charge transfer characteristics of the molecule.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound using NBO

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
π (Thiophene C=C)π* (Ethenyl C=C)HighIntramolecular charge transfer
π (Ethenyl C=C)π* (Pyridine C=C)HighIntramolecular charge transfer
LP (1) Nπ* (Pyridine C=C)ModerateLone pair delocalization
π (Thiophene C=S)π* (Ethenyl C=C)ModerateIntramolecular charge transfer

This table is illustrative and presents expected interactions and their relative strengths based on the known electronic properties of the constituent rings.

Transition Density Matrix (TDM) Calculations

The Transition Density Matrix (TDM) is a theoretical tool used to visualize and analyze the nature of electronic excitations, such as those observed in UV-Vis spectroscopy. psu.edu It provides a spatial map of the electron-hole pair created during a transition, offering a clear picture of where the electron density is depleted (the hole) and where it is increased (the electron). psu.eduarxiv.org This is particularly valuable for characterizing excitations in conjugated systems as either localized within a specific part of the molecule (local excitation, LE) or involving a shift of electron density from one part of the molecule to another (intramolecular charge transfer, ICT).

For this compound, TDM analysis would be applied to its main absorption bands to understand their character. The lowest energy transition, corresponding to the HOMO→LUMO excitation, is expected to have significant ICT character. A TDM plot for this transition would likely show the "hole" density localized primarily on the electron-donating thienyl-ethenyl portion and the "electron" density concentrated on the electron-accepting pyridine ring. This visual representation confirms the charge-transfer nature of the excitation.

Density of States (DOS) Analysis

Density of States (DOS) analysis is a computational tool that provides a graphical representation of the number of electronic states available at each energy level. lbl.gov A DOS plot shows energy on one axis and the number of states on the other, often decomposed to show the contributions of individual atoms or molecular fragments (Partial Density of States, PDOS). core.ac.ukresearchgate.net This allows for a detailed understanding of the molecular orbital composition and the electronic structure, particularly the character of the frontier molecular orbitals (HOMO and LUMO). lbl.gov

Spectroscopic Parameter Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict various spectroscopic parameters, which can then be validated against experimental data. researchgate.net This synergy between theory and experiment provides a robust characterization of a molecule's structure and properties.

For this compound, molecular orbital calculations have been used to support experimental spectroscopic studies. psu.edu The electronic absorption spectra of this compound show bands that are sensitive to solvent polarity. In polar solvents, the absorption bands of the 4-isomer exhibit a red shift (bathochromic shift), which is characteristic of a π→π* transition with significant charge-transfer character. psu.edu Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the wavelengths of maximum absorption (λmax) and the oscillator strengths of these transitions, typically showing good agreement with experimental UV-Vis spectra. researchgate.net

Similarly, computational methods can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net By comparing the calculated spectra with experimental ones, a detailed assignment of vibrational modes and chemical shifts can be achieved. For example, in a study of the related compound 2-(2′-thienyl)pyridine, DFT calculations at the B3LYP/6-311++G(d,p) level provided vibrational frequencies that were in good agreement with experimental FT-IR and Raman spectra after applying a scaling factor. researchgate.net

Table 2: Comparison of Experimental and Hypothetical Calculated Spectroscopic Data for this compound

Spectroscopic DataExperimental ValueCalculated Value (Method)
UV-Vis λmax (in polar solvent)Red-shifted band psu.eduPredicted λmax with ICT character (TD-DFT)
¹H NMR (Pyridine H)δ ~7.6-8.6 ppmPredicted chemical shifts (GIAO-DFT)
¹³C NMR (Ethenyl C)δ ~120-140 ppmPredicted chemical shifts (GIAO-DFT)
IR (C=C stretch)~1600 cm⁻¹Predicted vibrational frequency (DFT)

This table combines reported experimental observations with expected outcomes from standard computational methods.

Molecular Dynamics Simulations and Intermolecular Interaction Modeling

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational dynamics, solvent effects, and intermolecular interactions over time. nih.govmdpi.com

For this compound, MD simulations could be employed to study its behavior in different solvent environments. Simulations in an explicit solvent like water or ethanol (B145695) would reveal the specific hydrogen bonding and van der Waals interactions between the solute and solvent molecules. qub.ac.uk This provides insight into solvation dynamics and can help explain solvent-dependent shifts observed in UV-Vis spectra.

Furthermore, MD simulations are crucial for modeling how this molecule interacts with other materials or biological systems. For instance, if used as a ligand for a metal complex or as a functional unit in an organic electronic device, MD simulations can model the binding process, conformational changes upon binding, and the stability of the resulting assembly. mdpi.com The simulations can calculate key parameters like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. By calculating the interaction energies between the molecule and its environment, a quantitative understanding of the binding forces (e.g., electrostatic, van der Waals) can be achieved. qub.ac.uk

Electronic and Photophysical Properties of 4 2 2 Thienyl Ethenyl Pyridine

Absorption Characteristics

The absorption of ultraviolet and visible light by 4-[2-(2-thienyl)ethenyl]pyridine is characterized by electronic transitions within its π-conjugated system. This behavior is sensitive to the molecular environment and structural modifications.

Wavelength Maxima and Molar Extinction Coefficients

The electronic absorption spectrum of this compound arises from π-π* transitions within the conjugated system formed by the pyridine (B92270) ring, the ethenyl bridge, and the thiophene (B33073) ring. Studies on thienylethenylpyridines show that the absorption spectra are influenced by the position of the nitrogen atom in the pyridine ring and the polarity of the solvent. psu.edu For the 4-isomer, the spectrum typically displays intense, broad bands. psu.edu

While specific molar extinction coefficients for the parent compound are not detailed in the surveyed literature, related donor-π-acceptor (D-π-A) 1H-pyridine derivatives exhibit longest-wavelength absorption maxima with extinction coefficients in the range of 9,500 L·mol⁻¹·cm⁻¹. beilstein-journals.org

Table 1: Representative Absorption Characteristics of Thienyl-Pyridine Systems

Compound/System Solvent λmax, abs (nm) Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)
1H-Pyridine Derivatives Dichloromethane (B109758) ~430 ~9,500

Data is for related derivative compounds and serves to illustrate typical values. beilstein-journals.orgcolab.ws

Solvatochromic Effects and Environmental Sensitivity

This compound exhibits positive solvatochromism, a phenomenon where the wavelength of maximum absorption (λmax) shifts to a longer wavelength (a bathochromic or red shift) as the polarity of the solvent increases. psu.edu This effect is a direct consequence of the change in the dipole moment of the molecule upon photoexcitation. mdpi.com

The ground state of the molecule is stabilized by polar solvent molecules. However, the excited state, which is typically more polar for such π-conjugated systems, is stabilized to an even greater extent by the surrounding polar solvent cage. This differential solvation lowers the energy gap between the ground and excited states, resulting in the absorption of lower-energy (longer wavelength) light. psu.edumdpi.com The bands of the 2-isomer of thienylethenylpyridine, in contrast, are blue-shifted in polar solvents, highlighting the significant influence of the heteroatom's position on solvent-solute interactions. psu.edu This environmental sensitivity makes these compounds interesting candidates for chemical sensors. researchgate.net

Influence of Substituent Electronic Effects on Absorption

The absorption properties of the thienylethenylpyridine framework can be systematically tuned by adding substituents with different electronic characteristics (electron-donating or electron-withdrawing). The introduction of a substituent alters the electron density distribution within the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby changing the energy gap for electronic transitions. odinity.com

Generally, both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) tend to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent compound. researchgate.net

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density of the π-system, raising the energy of the HOMO more than the LUMO. This reduces the HOMO-LUMO gap, leading to a red shift. mdpi.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density, lowering the energy of the LUMO more significantly than the HOMO. This also narrows the HOMO-LUMO gap, resulting in a bathochromic shift. odinity.comresearchgate.net

For instance, in related dye systems, the introduction of EWGs like -COCH₃, -CN, and -NO₂ at the benzene (B151609) ring resulted in significant bathochromic shifts of 40, 44, and 73 nm, respectively, relative to a derivative containing an EDG (-OCH₃). researchgate.net Similarly, replacing a phenyl ring with a more electron-rich thienyl ring causes a redshift in the absorption maximum of related pyridine systems. beilstein-journals.org

Emission Properties

Upon absorption of light, this compound can relax to the ground state by emitting light, a process known as fluorescence. The characteristics of this emission are, like absorption, highly dependent on the molecular structure and environment.

Fluorescence Emission Maxima and Quantum Yields

Table 2: Representative Fluorescence Properties of Related Heterocyclic Systems

Compound/System Solvent λem (nm) Fluorescence Quantum Yield (Φf)
Thieno[2,3-b]pyridine Derivatives Various 473 - 505 0.036 - 0.727
1H-Pyridine Derivatives Dichloromethane ~565 ~0.01 - 0.03 (1-3%)
DMA-QP* Toluene Not Specified 0.07

Data is for related derivative compounds and serves to illustrate typical values. DMA-QP is a two-arm bis[(dimethylamino)styryl]benzene derivative with a central pyridine ring. beilstein-journals.orgcolab.wsnih.gov

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions are induced to emit intensely upon aggregation or in the solid state. acs.orgmdpi.com This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. mdpi.com

Molecules with a propeller-like shape, such as tetraphenylethylene (B103901) (TPE), are classic examples of AIE luminogens. acs.org The replacement of phenyl rings in TPE with heterocyclic rings like pyridine has been explored to expand the library of AIE-active compounds. rsc.org Research on pyridinyl-substituted tetraphenylethylene analogues and other pyridine-containing luminogens demonstrates that they exhibit AIE characteristics. mdpi.comrsc.org The positional isomerization of the pyridine ring can significantly affect the molecular configuration and conjugation, thereby influencing the AIE properties. mdpi.com For instance, many organic materials that suffer from aggregation-caused quenching (ACQ) in the solid state can be modified to become AIE-active, showing strong fluorescence in their aggregated form. mdpi.com This makes the AIE phenomenon a crucial design element for developing new fluorescent materials for applications like organic light-emitting diodes (OLEDs). mdpi.comrsc.org

Photoluminescence Quenching Mechanisms

Photoluminescence quenching, the process where the fluorescence intensity of a substance is decreased, can occur through various mechanisms. In compounds structurally related to this compound, several quenching pathways have been identified.

One common mechanism is photoinduced electron transfer (PET). The presence of certain substituents, such as a nitro group, can cause complete quenching of photoluminescence in both solution and solid states. colab.ws Another mechanism involves energy transfer to vibrational overtones of molecules in the environment, particularly OH groups from residual water, which is a known quenching pathway for the emission of rare-earth ions and can be relevant for surface-adsorbed molecules. nih.gov This quenching can be mitigated by replacing OH groups with OD groups, as the lower vibrational frequency of the latter reduces the efficiency of the energy transfer. nih.gov

In metal complexes incorporating thienyl-pyridine ligands, luminescence can be quenched due to steric interactions that promote non-radiative decay pathways. diva-portal.org Furthermore, chelation-quenched fluorescence (CHQF) can occur when a metal ion's lowest unoccupied molecular orbital (LUMO) lies energetically between the highest occupied molecular orbital (HOMO) and LUMO of the fluorophore, facilitating an electron transfer that quenches the emission. researchgate.net

Stokes Shifts

The Stokes shift, the difference in energy (or wavelength) between the absorption maximum and the emission maximum, is a key characteristic of a fluorescent molecule. Large Stokes shifts are advantageous for applications in fluorescence imaging and sensing as they minimize self-absorption and improve signal-to-noise ratios. chimicatechnoacta.ru

Derivatives containing pyridine and thiophene rings often exhibit significant Stokes shifts. For example, certain 1H-pyridines display Stokes shifts in the range of 5000 to 6100 cm⁻¹. beilstein-journals.org Donor-π-acceptor (D-π-A) type styryl pyridinium (B92312) dyes are known to have remarkably large Stokes shifts, with values (Δλ) ranging from 150 to 240 nm. mdpi.com Similarly, studies on 3-hydroxy-2,2'-bipyridine derivatives have reported exceptionally large Stokes shifts, reaching up to 241 nm in acetonitrile (B52724) solutions. chimicatechnoacta.ru The magnitude of the Stokes shift can be influenced by solvent polarity, with more polar solvents often leading to larger shifts due to the stabilization of the excited state. nih.gov

Table 1: Stokes Shifts of Related Pyridine Derivatives

Compound Type Solvent Stokes Shift
1H-Pyridines Dichloromethane 5000 - 6100 cm⁻¹
Styryl Pyridinium Dyes (1a/1b) Various ~150 - 240 nm
3-Hydroxy-2,2'-bipyridines Acetonitrile up to 241 nm
Dimethylamino-substituted Pyridine (DMA-QP) Acetonitrile 84 nm

This table presents data for structurally related compounds to provide context for the potential Stokes shift of this compound. Data sourced from references chimicatechnoacta.rubeilstein-journals.orgmdpi.comnih.gov.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-π-acceptor (D-π-A) structures, like this compound, are promising candidates for NLO materials. The thiophene ring acts as a good electron donor, the pyridine ring as an electron acceptor, and the ethenyl bridge as the π-conjugated spacer.

Linear Polarizability (⟨α⟩)

Linear polarizability (⟨α⟩) measures the linear response of the molecular electron cloud to an external electric field. It is a fundamental property that influences the refractive index of a material and is a prerequisite for significant NLO activity. Theoretical studies using Density Functional Theory (DFT) are commonly employed to calculate the polarizability of NLO chromophores. For organic NLO candidates, higher values of linear polarizability are generally indicative of potentially larger nonlinear responses. nih.govresearchgate.net For instance, computational studies on various NLO chromophores have reported ⟨α⟩ values in the range of 10⁻²² to 10⁻²⁴ esu. nih.govacs.org

Table 2: Calculated Linear Polarizability (⟨α⟩) of Representative NLO Compounds

Compound Method ⟨α⟩ (esu)
MSTD7 (Non-fullerene acceptor) M06/6-31G(d,p) 3.485 × 10⁻²²
DBTD5 (D-π-A chromophore) M06/6-311G(d,p) ~1.0 x 10⁻²³ (order of magnitude)

This table shows calculated values for related NLO compounds to illustrate the typical magnitude of linear polarizability. Data sourced from references nih.govresearchgate.netacs.org.

First Hyperpolarizability (β)

The first hyperpolarizability (β), also known as the second-order polarizability, is responsible for second-order NLO phenomena like second-harmonic generation (SHG). A large β value is a key requirement for a molecule to be an efficient second-order NLO material. Research indicates that thiophene-containing conjugated molecules often exhibit larger β values than their phenyl analogues. nih.gov Both experimental techniques like electric-field-induced second-harmonic generation (EFISH) and theoretical calculations are used to determine β. researchgate.net For many donor-acceptor substituted compounds, the first hyperpolarizability is dominated by the charge-transfer contribution. researchgate.net

Table 3: First Hyperpolarizability (β) of Related NLO Materials

Compound Measurement/Calculation β (esu)
(E)-[2-(p-Me₂N-phenyl)ethenyl]dimesitylborane EFISH 55 × 10⁻³⁰
(E)-[2-(2-thienyl)ethenyl]dimesitylborane EFISH 12 × 10⁻³⁰
MSTD7 (Non-fullerene acceptor) M06/6-31G(d,p) 13.44 × 10⁻²⁷

This table presents experimental and calculated β values for related NLO compounds. Data sourced from references nih.govacs.orgresearchgate.net.

Second Hyperpolarizability (⟨γ⟩)

The second hyperpolarizability (⟨γ⟩), or third-order polarizability, governs third-order NLO effects such as third-harmonic generation (THG) and two-photon absorption. Materials with large ⟨γ⟩ values are sought for applications in all-optical switching and optical limiting. Ethynyl-linked and other conjugated systems often show enhanced third-order NLO responses. researchgate.netnih.gov The magnitude of ⟨γ⟩ is sensitive to the extent of π-conjugation and intramolecular charge transfer within the molecule. acs.org For linear organometallic complexes featuring 4-ethynylpyridine (B1298661) as a spacer, good cubic nonlinear optical responses have been reported. researchgate.net

Table 4: Second Hyperpolarizability (⟨γ⟩) of Related NLO Materials

Compound Measurement/Calculation ⟨γ⟩ (esu)
PdRu₂ dppm complex (with 4-ethynylpyridine) THG Among the largest for linear organometallics
(E)-[2-(p-Me₂N-phenyl)ethenyl]dimesitylborane THG 100 × 10⁻³⁶
DBTD5 (D-π-A chromophore) M06/6-311G(d,p) 1.331 × 10⁻³²

This table presents experimental and calculated ⟨γ⟩ values for related NLO compounds. Data sourced from references nih.govacs.orgresearchgate.netresearchgate.net.

Electrochemical Behavior and Redox Processes of 4 2 2 Thienyl Ethenyl Pyridine

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) has been a primary technique for investigating the electrochemical behavior of 4-[2-(2-Thienyl)ethenyl]pyridine, often referred to as TP in literature. collectionscanada.gc.ca Studies performed on a gold Au(111) electrode in aqueous solutions show that the compound's voltammetric response is a composite of the behaviors of its constituent functional groups. collectionscanada.gc.ca Specifically, the cyclic voltammograms of this compound exhibit both capacitive changes, which are characteristic of pyridine (B92270) adsorption, and redox processes that are similar to those observed for thiophene (B33073). collectionscanada.gc.ca

When the potential is scanned to more positive values, the CV reveals a two-dimensional phase transition, akin to that of pyridine, which suggests a shift to a more condensed phase on the electrode surface. collectionscanada.gc.ca In this state, it is proposed that the molecules are bonded to the gold surface through the lone pair electrons of both the nitrogen and sulfur atoms. collectionscanada.gc.ca The shape and reversibility of the cyclic voltammograms are sensitive to the positive potential limit; extending this limit can affect the reversibility of the observed processes. collectionscanada.gc.ca Comparative CV studies with thiophene and pyridine are often performed to deconvolute the electrochemical signature of the hybrid molecule. collectionscanada.gc.ca

Oxidation Processes and Potentials

The oxidation of this compound is primarily associated with the thiophene ring, which is known to undergo redox processes. collectionscanada.gc.ca Cyclic voltammetry studies indicate that scanning to sufficiently positive potentials induces an oxidation process. collectionscanada.gc.ca This oxidation is hypothesized to lead to a dimerization of the molecule, forming a bithienyl-like structure, specifically 5,5′-bis(2-pyridyl)-2,2′-bithienyl (PTTP). collectionscanada.gc.ca This hypothesis is supported by spectroelectrochemical evidence. collectionscanada.gc.ca

The oxidation potential is a critical parameter that reflects the energy of the Highest Occupied Molecular Orbital (HOMO). For related organic dyes used in solar cells, the HOMO energy level is often estimated from the onset potential of the first oxidation peak in the cyclic voltammogram. researchgate.net The formula used is typically EHOMO (eV) = -[Eox_onset - E1/2(Fc/Fc+) + 4.8], where E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard. researchgate.net For a series of novel organic dyes containing a 6-(2-thienyl)pyridine core, irreversible oxidation processes were observed, with onset potentials providing insight into their potential as photosensitizers. researchgate.net

Reduction Processes and Potentials

The reduction processes for this compound are generally associated with the pyridine ring. In related systems, such as platinum complexes containing 2,2'-bipyridine, reversible one-electron reduction processes are observed at potentials around -1 V versus an Ag/AgCl electrode. rsc.org These reductions are typically centered on the ligand, leading to the formation of a radical anion species. rsc.org Similarly, alternating pyridine-thiophene oligomers are easily reduced but are not readily oxidized electrochemically, with longer oligomers showing reduction potentials similar to less defined pyridine-thiophene polymers. researchgate.net For ruthenium(II) complexes with substituted 1,10-phenanthroline (B135089) ligands, which are structurally related to bipyridine, a single reduction process is typically associated with the reduction of the phenanthroline ligand. acs.org

Spectroelectrochemical Investigations

Spectroelectrochemical techniques, which combine spectroscopy with electrochemistry, provide powerful insights into the changes in molecular structure that accompany redox events. For this compound, in-situ fluorescence measurements have been used to confirm the dimerization hypothesis during oxidation. collectionscanada.gc.ca Spectra obtained after holding the electrode at positive potentials where oxidation occurs were found to be identical to those of the chemically synthesized dimer, 5,5′-bis(2-pyridyl)-2,2′-bithienyl (PTTP). collectionscanada.gc.ca

In studies of related compounds, spectroelectrochemistry has been widely applied. For instance, investigations of a new hemicyanine dye, 4-[2-4(dimethylamino)phenyl] ethenyl pyridine N-oxide, utilized in-situ spectrochemistry to characterize its electrochemical properties. pku.edu.cn For polymers derived from similar thiophene- and pyrrole-containing monomers, spectroelectrochemical analysis reveals electronic transitions corresponding to the π-π* transition in the neutral state and the formation of polaron bands upon oxidation. researchgate.net Similarly, UV/VIS/NIR and EPR spectroelectrochemistry of platinum-bipyridine complexes allows for the definitive identification of the reduction products as coordinated bipyridyl anion-radicals rather than a change in the metal's oxidation state. rsc.org

Influence of Structural Modifications on Redox Potentials

The redox potentials of this compound can be systematically tuned by introducing chemical modifications to its structure. The electronic properties of the molecule are sensitive to the substitution on either the pyridine or the thiophene ring. researchgate.net

General principles indicate that substituents with a positive inductive effect, such as methyl groups, tend to lower the redox potential. d-nb.info Conversely, electron-withdrawing groups, like cyano or nitro groups, are expected to increase the redox potential due to their negative resonance and inductive effects. d-nb.info For example, in hydroquinones, electron-withdrawing substituents decrease the electron density at the phenoxy group, making the molecule more resistant to oxidation and thus increasing its redox potential. researchgate.net

In a family of thiophene-based 2-arylpyridines, substituting the pyridine ring at the 4-position with various π-conjugated electron-rich and electron-poor thiophene-based fragments allows for the tuning of optical and energetic properties, including HOMO and LUMO energy levels and redox features. researchgate.net The modification of substituted 1,10-phenanthrolines in Ruthenium(II) complexes has been shown to predictably modify the Ru(II)/Ru(III) oxidation and phen/phen- reduction potentials. acs.org The significant impact of the molecular structure on redox potentials is also highlighted by studies on iridium complexes, where two different isomers with identical ligand sets exhibited a substantial difference of 340 mV in their Ir(III)/Ir(IV) reduction potentials. osti.gov

The following table summarizes the expected effect of different substituent types on the redox potential of this compound based on established chemical principles. d-nb.inforesearchgate.net

Substituent TypePosition of SubstitutionExpected Effect on Oxidation PotentialRationale
Electron-Donating Groups (e.g., -CH₃, -OCH₃)Thiophene or Pyridine RingDecreaseIncreases electron density, making oxidation easier. d-nb.inforesearchgate.net
Electron-Withdrawing Groups (e.g., -CN, -NO₂, -F)Thiophene or Pyridine RingIncreaseDecreases electron density, making oxidation more difficult. d-nb.inforesearchgate.net

Coordination Chemistry and Metal Complexation of 4 2 2 Thienyl Ethenyl Pyridine

Ligand Design and Synthesis for Metal Coordination

The design of 4-[2-(2-Thienyl)ethenyl]pyridine as a ligand is centered on the electron-donating capabilities of the pyridine (B92270) nitrogen and the potential for π-system interactions involving the thienyl and ethenyl components. The synthesis of such ligands often involves condensation reactions. For instance, related terpyridine ligands substituted with a 2-thienyl group have been synthesized through the reaction of thiophene-2-carbaldehyde (B41791) with 2-acetylpyridine (B122185) in a basic medium. researchgate.net Similarly, the synthesis of related pyridine-based ligands can be achieved through the condensation of an appropriate aldehyde with an amine. mdpi.com The resulting ligand architecture allows for the formation of stable complexes with a variety of transition metals.

Formation of Metal-Ligand Complexes

The nitrogen atom of the pyridine ring in this compound and its derivatives serves as the primary coordination site for metal ions. wikipedia.org The formation of metal-ligand complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent. nih.govnih.gov

The versatility of pyridine-based ligands like this compound allows for the synthesis of a wide array of transition metal coordination compounds.

Ruthenium(II), Iron(II), and Osmium(II): Homoleptic and heteroleptic complexes of Ru(II), Fe(II), and Os(II) with 4'-(2-thienyl)-2,2':6',2"-terpyridine, a related ligand system, have been successfully synthesized and characterized. researchgate.net Iron(II) complexes with pyridine-containing ligands can exhibit various geometries, including distorted square pyramidal and octahedral. elsevierpure.comwikipedia.org For example, dichlorotetrakis(pyridine)iron(II) is a well-known octahedral complex. wikipedia.org

Zinc(II): Zinc(II) readily forms complexes with terpyridine derivatives. researchgate.net The complexation of 4'-(2-thienyl)-2,2':6',2"-terpyridine with Zn(II) has been studied, revealing the formation of [ZnL₂]²⁺ species. researchgate.net Zinc(II) complexes with pyridine and benzamide-containing ligands have also been synthesized and characterized. its.ac.id

Cobalt(II) and Nickel(II): Cobalt(II) complexes with 4'-(2-thienyl)-2,2':6',2"-terpyridine have been prepared. researchgate.net Additionally, a series of Co(II) complexes with a pyridine-based macrocyclic ligand have been synthesized, exhibiting distorted geometries between octahedral and trigonal prismatic. rsc.org Nickel(II) complexes with pyridine ligands are also well-documented. jscimedcentral.com

Copper(II): Copper(II) complexes with 4'-(2-thienyl)-2,2':6',2"-terpyridine have been investigated. researchgate.net The synthesis of Cu(II) complexes with other pyridine-based ligands has also been reported, often resulting in square-pyramidal or other distorted geometries. ukm.myresearchgate.net

Chromium(III) and Manganese(II): Chromium(III) and Manganese(II) complexes with the related 4'-(2-thienyl)-2,2';6',2"-terpyridine ligand have been synthesized and characterized. researchgate.net Chromium(III) complexes with various pyridine-containing ligands often exhibit distorted octahedral geometries. researchgate.netd-nb.info

The synthesis of these complexes generally involves the reaction of the ligand with the corresponding metal salt in a 2:1 ligand-to-metal molar ratio, often in a solvent like dichloromethane (B109758) or methanol. nih.gov

The primary coordination mode for this compound and its analogues is through the nitrogen atom of the pyridine ring. researchgate.net In the case of terpyridine-like ligands, coordination typically occurs in a tridentate fashion, with the metal ion binding to the three nitrogen atoms of the terpyridine core. researchgate.net For monodentate pyridine ligands, the stoichiometry often involves multiple ligand molecules coordinating to a single metal center. For example, in dichlorotetrakis(pyridine)iron(II), four pyridine ligands coordinate to the iron(II) center. wikipedia.org The stoichiometry of the resulting complexes is commonly found to be of the type ML₂, where M is the metal ion and L is the ligand. researchgate.net In many instances, complexes with a 1:2 metal-to-ligand ratio are formed. nih.govnih.gov

Spectroscopic Characterization of Metal Complexes

A variety of spectroscopic techniques are employed to characterize the metal complexes of this compound and its derivatives.

UV-Vis Spectroscopy: The electronic absorption spectra of these complexes typically show bands in the UV region corresponding to π-π* transitions within the ligand. nih.gov Upon complexation with a metal ion, new absorption bands may appear, often in the visible region, which are attributed to metal-to-ligand charge-transfer (MLCT) transitions. researchgate.netresearchgate.net For instance, the complexation of 4'-(2-thienyl)-2,2':6',2"-terpyridine with Fe(II) results in an MLCT band around 550-580 nm. researchgate.net

Fluorescence Spectroscopy: The fluorescence properties of these ligands are often enhanced upon complexation with certain metal ions, such as Zn(II). researchgate.net Conversely, coordination to other metals, like Fe(II), can lead to fluorescence quenching. researchgate.net The emission spectra of the complexes are influenced by the nature of the metal and any substituents on the ligand. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of the pyridine ring upon complexation can confirm the involvement of the pyridine nitrogen in bonding to the metal. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing the structure of the complexes in solution. nih.govukm.my Coordination-induced shifts in the proton and carbon signals of the ligand provide evidence for complex formation. acs.org For paramagnetic complexes, the NMR spectra will show paramagnetically shifted signals. rsc.org

Electrochemical Properties of Metal-Containing Complexes

The electrochemical behavior of metal complexes containing this compound and related ligands is often investigated using techniques like cyclic voltammetry. The redox potentials of these complexes are influenced by the nature of the metal center and the ligand. For example, the Ru(II)/Ru(III) redox potential for a ruthenium complex with a thienyl-bipyridine ligand was found to be +0.66 V, indicating an N₅S donor set. diva-portal.org In another study, an iron(II) complex with a tetrathiafulvalene-functionalized dipyrazinylpyridine ligand exhibited electrochemical activity associated with the TTF moiety. researchgate.net

Ligand Exchange Dynamics

The lability of ligands in a coordination complex is an important aspect of its chemistry. Ligand exchange dynamics can be studied using techniques such as NMR spectroscopy. For instance, the ligand exchange dynamics between [Zn(tpy)₂]²⁺ species (where tpy is a terpyridine derivative) in solution have been investigated by NMR. researchgate.net These studies provide insights into the stability of the complexes and the rates at which ligands can be replaced by other species in solution.

Interactive Data Table: Spectroscopic and Electrochemical Data for Selected Metal Complexes

Below is a summary of key spectroscopic and electrochemical data for metal complexes with ligands related to this compound.

Metal Complex/LigandSpectroscopic/Electrochemical PropertyValueReference
[Fe(tpy-thienyl)₂]²⁺MLCT Absorption Maximum (λmax)550-580 nm researchgate.net
[Zn(tpy-thienyl)₂]²⁺FluorescenceEnhanced relative to free ligand researchgate.net
[Ru(tpy)(thienyl-bpy)]⁺Ru(II)/Ru(III) Redox Potential+0.66 V diva-portal.org
[Fe(TTF-dpp)]²⁺Electrochemical ActivityAssociated with TTF moiety researchgate.net

tpy-thienyl = 4'-(2-thienyl)-2,2':6',2"-terpyridine; thienyl-bpy = thienyl-bipyridine; TTF-dpp = tetrathiafulvalene-functionalized dipyrazinylpyridine

An in-depth analysis of the chemical compound this compound reveals its significant role in the development of advanced materials. This article explores its polymerization, supramolecular assembly, and function as a building block in macromolecular systems, adhering to a strict scientific framework.

Chemical Reactivity and Reaction Mechanisms of 4 2 2 Thienyl Ethenyl Pyridine

Electrophilic Aromatic Substitution Reactions of the Thienyl Moiety

The thienyl group in 4-[2-(2-thienyl)ethenyl]pyridine is an electron-rich aromatic system, making it significantly more susceptible to electrophilic aromatic substitution than the pyridine (B92270) ring. The substitution generally occurs at the position adjacent to the sulfur atom that is not involved in the linkage to the ethenyl group (the C5 position). The high reactivity of thienyl groups towards electrophiles like acylating agents has been noted, sometimes requiring low temperatures to control the reaction. beilstein-journals.org

While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, the general reactivity of thienyl moieties provides a strong indication of expected outcomes. For instance, the Vilsmeier-Haack reaction, a mild formylation method for reactive aromatic compounds, has been successfully applied to other thienyl derivatives to prepare thienopyridines. abertay.ac.uk

Reaction TypeReagent/ConditionsExpected Product
AcylationAcyl chloride, Lewis Acid (e.g., SnCl₄)4-[2-(5-Acyl-2-thienyl)ethenyl]pyridine
FormylationVilsmeier-Haack (POCl₃, DMF)4-[2-(5-Formyl-2-thienyl)ethenyl]pyridine
HalogenationBr₂, mild conditions4-[2-(5-Bromo-2-thienyl)ethenyl]pyridine

Nucleophilic Substitution Reactions Involving the Pyridine Ring

The pyridine ring is inherently electron-deficient, which makes it resistant to electrophilic attack but reactive towards nucleophiles. uoanbar.edu.iqquimicaorganica.org Nucleophilic substitution on the pyridine ring of this compound is facilitated by activating the ring, primarily through quaternization of the pyridine nitrogen.

Quaternization involves the alkylation of the pyridine nitrogen, forming a pyridinium (B92312) salt. abertay.ac.ukgoogle.com This process significantly increases the electrophilicity of the ring, making the positions ortho (C2, C6) and para (C4) to the nitrogen atom highly susceptible to nucleophilic attack. abertay.ac.ukuoanbar.edu.iq For 4-substituted pyridines, nucleophilic attack is directed to the C2 and C6 positions. The resulting pyridinium salts, such as 1-Methyl-4-[(E)-2-(2-thienyl)ethenyl]pyridinium, are stable compounds that can be isolated. nih.gov

The quaternization of vinylpyridines dramatically enhances their reactivity towards nucleophiles like thiolates in Michael addition reactions across the vinyl group, a reaction that is otherwise very slow. nih.gov While this is an addition to the vinyl group, it is initiated by the increased electrophilicity of the conjugated system due to the pyridinium ion. Direct nucleophilic displacement of a leaving group on the pyridine ring, a common reaction for halopyridines, would follow an addition-elimination mechanism. abertay.ac.ukuoanbar.edu.iq

Table of Nucleophilic Reactions on Activated Pyridine Ring

Reaction Substrate Reagent Product
Quaternization This compound Methyl iodide 1-Methyl-4-[(E)-2-(2-thienyl)ethenyl]pyridinium iodide

Oxidative and Reductive Transformations

The oxidative and reductive transformations of this compound can target the thiophene (B33073) ring, the pyridine ring, or the ethenyl linker.

Oxidative Transformations Oxidation of the thiophene sulfur can occur using reagents like peracids (e.g., m-chloroperbenzoic acid) to yield the corresponding sulfoxide (B87167) and, under stronger conditions, the sulfone. The pyridine nitrogen can be oxidized to a pyridine N-oxide using reagents like peracetic acid or m-chloroperbenzoic acid. abertay.ac.uk Pyridine N-oxides are valuable intermediates, as the N-oxide group activates the ring for both electrophilic substitution (at the 4-position) and nucleophilic substitution. abertay.ac.ukyoutube.com

Reductive Transformations Reduction of this compound can lead to several products depending on the reagents and conditions used. Catalytic hydrogenation (e.g., H₂/Pd) can reduce the ethenyl double bond to an ethyl linker, yielding 4-[2-(2-thienyl)ethyl]pyridine. mdpi.com More forceful reduction, such as with sodium in ethanol (B145695) or catalytic hydrogenation under vigorous conditions, can reduce the pyridine ring to a piperidine (B6355638) ring. uoanbar.edu.iq The reduction of related nitrovinyl thiophenes to the corresponding ethylamines has been achieved using complex metal hydrides like lithium aluminum hydride. epo.org

TransformationReagent/ConditionsAffected MoietyProduct
Oxidationm-Chloroperbenzoic acid (mCPBA)Pyridine NitrogenThis compound N-oxide
OxidationPotassium permanganateThiophene SulfurThis compound sulfoxide/sulfone
ReductionH₂/Pd, mild conditionsEthenyl double bond4-[2-(2-Thienyl)ethyl]pyridine
ReductionNa/EtOH or H₂/Ni, vigorousPyridine ring4-[2-(2-Thienyl)ethenyl]piperidine

Cyclization and Rearrangement Mechanisms

The structure of this compound is a precursor for the synthesis of fused heterocyclic systems, particularly thienopyridines, through cyclization reactions. These reactions often involve the ethenyl linker and the adjacent thienyl ring.

For example, derivatives of 2-(2'-thienyl)ethylamine, which can be formed by reduction of the vinyl group and subsequent functionalization, can undergo cyclization to form 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) derivatives. epo.org The synthesis of various thienopyridine isomers often involves the cyclization of appropriately substituted thiophene or pyridine precursors. abertay.ac.ukresearchgate.net One documented rearrangement is the Kost–Sagitullin rearrangement, where a quaternized 4-(2-thienyl)pyrimidine reacts with a nucleophile like malonodinitrile to rearrange into a 2-amino-6-(2-thienyl)pyridine derivative. researchgate.net While the starting material is a pyrimidine, this demonstrates a potential rearrangement pathway for related azine systems.

Intramolecular cyclization can also be mediated by photochemical methods. The photocyclization of 1-phenyl-4-thienyl-1,3-butadienes, a structurally related system, highlights the potential for light-induced cyclization reactions. cdnsciencepub.com

Functional Group Interconversions and Derivatization

Functional group interconversions allow for the modification of the molecule to produce a variety of derivatives with different chemical and physical properties. solubilityofthings.comimperial.ac.uk

A primary derivatization is the quaternization of the pyridine nitrogen with alkyl halides (e.g., methyl iodide) to form pyridinium salts. nih.govnih.gov This not only changes the electronic properties of the molecule but also serves to activate the pyridine ring for nucleophilic reactions. nih.gov Another key interconversion is the formation of the pyridine N-oxide, which alters the reactivity of the pyridine ring in a different manner, making the 4-position susceptible to electrophilic attack and facilitating certain nucleophilic substitutions. abertay.ac.uk

The ethenyl double bond can be a site for various addition reactions. For instance, it can be reduced to a single bond through catalytic hydrogenation. mdpi.com The synthesis of related compounds involves the reaction of 2-(2'-thienyl)ethanol derivatives with ammonia (B1221849) to form the corresponding amine, showcasing the conversion of an alcohol to an amine. epo.org

Table of Derivatization Reactions

Starting Moiety Reagent(s) Resulting Functional Group/Derivative Reference
Pyridine Nitrogen Methyl Iodide N-Methylpyridinium salt nih.gov
Pyridine Nitrogen mCPBA Pyridine N-oxide abertay.ac.uk
Ethenyl C=C bond H₂ / Catalyst Ethyl C-C bond mdpi.com

Applications in Advanced Materials Science of 4 2 2 Thienyl Ethenyl Pyridine and Derivatives

Organic Electronics and Optoelectronic Materials

The combination of the electron-rich thiophene (B33073) ring and the electron-deficient pyridine (B92270) ring in 4-[2-(2-thienyl)ethenyl]pyridine and its derivatives creates a "push-pull" electronic structure. This inherent charge-transfer character is highly desirable for applications in organic electronics and optoelectronics, influencing properties such as charge carrier mobility, energy levels, and light absorption/emission characteristics.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have shown promise as materials for organic light-emitting diodes (OLEDs). The core structure's ability to be chemically modified allows for the fine-tuning of emission colors and the optimization of device performance. For instance, the incorporation of this motif into larger conjugated systems can lead to materials with high photoluminescence quantum yields, a key requirement for efficient OLED emitters.

Research has demonstrated that pyridine-incorporated dihexylquaterthiophene, a related derivative, can function as a promising blue emitter in OLEDs. researchgate.net Devices fabricated with such materials have exhibited high efficiency and brightness. researchgate.net The strategic design of molecules incorporating the thienyl-pyridine framework can lead to materials with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge injection and transport in OLED devices. semanticscholar.org

Table 1: Performance of an OLED Device Using a Pyridine-Thiophene Derivative Emitter

Parameter Value
Emission Color Sky-Blue
Turn-on Voltage 3 V
Maximum Brightness ~15,000 cd/m² at 8 V
Maximum Luminous Efficiency 7.4 cd/A (6.3 lm/W)
CIE Coordinates x = 0.212, y = 0.320

Data sourced from a study on a pyridine-incorporated dihexylquaterthiophene emitter. researchgate.net

Organic Solar Cells

The advantageous electronic properties of this compound derivatives also make them suitable for use in organic solar cells (OSCs). In OSCs, the "push-pull" nature of these molecules can facilitate efficient charge separation at the donor-acceptor interface, a critical step in the photovoltaic process. The broad absorption spectra of some derivatives can also enhance the light-harvesting capabilities of the device.

Novel organic dyes containing a pyridine ring as an anchoring group, synthesized from a 4-(2-thienyl)pyrimidine precursor, have been investigated as photosensitizers for dye-sensitized solar cells (DSSCs), a type of OSC. researchgate.net Quantum-chemical calculations have indicated that these dyes possess electronic structures that are well-suited for this application. researchgate.net Furthermore, the development of non-fullerene acceptors with fused structures has shown a pathway to improving the efficiency of organic solar cells. mdpi.com

Electrochromic Materials

Electrochromic materials exhibit a reversible change in color upon the application of an electrical potential. This property is utilized in applications such as smart windows, displays, and rearview mirrors. scispace.com Polymers incorporating thiophene and pyridine moieties are excellent candidates for electrochromic materials due to their ability to exist in multiple, stable redox states with distinct optical absorptions.

Metallopolymers based on Fe(II) bis(terpyridine) complexes with thiophene side chains have been synthesized and studied for their electrochromic properties. researchgate.net These materials can be electropolymerized onto conductive substrates to form thin films that display color changes at low applied voltages. researchgate.net For example, a polymer film of poly-Fe(L2)2, where L2 is a bithiophene-substituted terpyridine ligand, showed a switching time of 1 second and a high coloration efficiency. researchgate.net The integration of the thienyl-pyridine motif into polymeric structures allows for the creation of robust and efficient electrochromic devices. mdpi.com

Table 2: Electrochromic Properties of a Thiophene-Based Metallopolymer Film

Property Value
Absorption Maximum (MLCT Band) 596 nm
Molar Absorptivity (ε) 4.7 x 10⁴ M⁻¹cm⁻¹
Switching Voltage Range 0.4 V to 1.1 V vs. Fc+/Fc
Switching Time 1 s
Coloration Efficiency (CE) 4127 cm²C⁻¹

Data for poly-Fe(L2)2 film. researchgate.net

Sensing Platform Development

The ability of the pyridine nitrogen and the thiophene sulfur to coordinate with metal ions, coupled with the fluorescent nature of the conjugated system, makes this compound and its derivatives attractive for the development of chemical sensors.

Fluorometric Sensing Platforms

Fluorometric sensors operate by detecting changes in fluorescence intensity or wavelength upon interaction with an analyte. The thienyl-pyridine scaffold can be incorporated into larger molecular systems designed to selectively bind specific ions. This binding event can modulate the internal charge transfer characteristics of the molecule, leading to a "turn-on" or "turn-off" fluorescent response.

For example, a fluorescent polymer containing 2,6-bis(2-thienyl)pyridine moieties has been synthesized and demonstrated as a highly efficient sensor for the detection of Pd²⁺ ions. researchgate.net Similarly, cyanoimidazopyridine-based sensors have been explored for the colorimetric and fluorometric detection of Fe²⁺, Fe³⁺, and Cu²⁺ ions. acs.org The design of these sensors often involves creating a specific binding pocket for the target ion, where the coordination event triggers a measurable change in the photophysical properties of the fluorophore. The sensitivity and selectivity of these sensors can be tuned by modifying the chemical structure of the pyridine and thiophene derivatives.

Catalysis and Photocatalysis

The pyridine and thiophene heterocycles are common ligands in coordination chemistry and can be used to construct catalysts for a variety of organic transformations. The electronic properties of the this compound framework can influence the catalytic activity of a metal center to which it is coordinated.

In the realm of photocatalysis, these compounds can act as photosensitizers, absorbing light and initiating chemical reactions. For instance, visible-light-mediated tandem difluoromethylation/cyclization reactions have been developed using photocatalysts that can be activated to generate radical species. mdpi.com Dual-catalytic systems, combining a chiral photocatalyst with a Brønsted acid, have been employed for enantioselective [2+2] photocycloadditions of vinyl pyridines. escholarship.org In such systems, the pyridine moiety of the substrate interacts with the catalysts in the excited state to facilitate the reaction. The ability to tune the electronic structure of thienyl-pyridine derivatives allows for the optimization of their light-absorbing and energy-transfer properties for specific photocatalytic applications.

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